1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
3-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4S/c14-11-2-1-10(7-12(11)15)9-18-3-5-19(6-4-18)13-8-16-20-17-13/h1-2,7-8H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJLUNLMVKOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
An alternative route involves reductive amination of 4-(1,2,5-thiadiazol-3-yl)piperazine with 3,4-difluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) . This method avoids the use of alkyl halides and proceeds under milder conditions.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 30-minute exposure at 100°C in N,N-dimethylformamide (DMF) achieves comparable yields to conventional heating.
Characterization and Analytical Validation
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, Ar-H), 7.10–7.02 (m, 1H, Ar-H), 4.20 (s, 2H, CH₂), 3.55–3.45 (m, 4H, piperazine-H), 2.85–2.75 (m, 4H, piperazine-H).
-
¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (C-F), 155.9 (thiadiazole-C), 135.6–115.2 (Ar-C), 54.3 (piperazine-C), 48.9 (CH₂).
-
IR (KBr) : 2920 cm⁻¹ (C-H), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).
Purity Assessment :
Challenges and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Core
Fluorinated Benzyl Derivatives
RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine) :
- Structure : Differs in the fluorine substitution pattern (2,6-difluoro vs. 3,4-difluoro).
- Properties : Higher purity (95% UHPLC) and moderate yield (21%) compared to other analogues. The 2,6-difluoro configuration may reduce steric hindrance, enhancing synthetic accessibility .
- Relevance : Highlights the impact of fluorine positioning on stability and synthesis efficiency.
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine :
Heterocyclic and Aromatic Substitutions
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (I–III) :
- Structure : Replace thiadiazole with halobenzoyl groups (fluoro, dichloro).
- Conformation : Piperazine adopts a chair conformation with equatorial substituents; halogen type influences molecular packing and solubility .
- Relevance : Demonstrates how heterocycle choice affects supramolecular interactions.
Anti-Inflammatory and Antihistamine Analogues
Cyclizine Derivatives (I–III) :
Metabolic Stability
Melting Points and Solubility
Docking and Conformational Analysis
Data Tables
Biological Activity
1-[(3,4-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that belongs to the class of piperazine derivatives containing a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{12}F_{2}N_{4}S
- Molecular Weight : 286.31 g/mol
- SMILES Notation : FC(F)c1ccc(cc1)CNC(=N)S(=N)c2ncncs2
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | MCF-7 | 2.32 |
| 2 | HepG2 | 9.6 |
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via cell cycle arrest at the G2/M phase . Additionally, the compound's ability to inhibit specific protein targets involved in cancer progression has been suggested.
Anticonvulsant Activity
Thiadiazole derivatives have also shown promise as anticonvulsant agents:
- In Vivo Studies : Compounds derived from thiadiazole were tested for their anticonvulsant properties using the maximal electroshock (MES) test. Results indicated that certain derivatives significantly inhibited seizures with minimal neurotoxicity .
| Compound | Inhibition (%) | Dosage (mg/kg) |
|---|---|---|
| A | 74.52 | 30 |
| B | 74.88 | 30 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various assays:
- Cellular Studies : The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .
Case Studies
Several case studies have been documented concerning the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that a series of piperazine-based thiadiazole compounds were evaluated for their anticancer effects, showing promising results against multiple cancer cell lines .
- Anticonvulsant Activity Evaluation : Another research conducted on piperazine derivatives indicated that modifications in the substituents significantly affected their anticonvulsant potency, with some compounds showing high efficacy in animal models .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine?
Methodological Answer:
Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
- Step 1: Alkylation of piperazine with 3,4-difluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3,4-difluorophenylmethyl group .
- Step 2: Coupling the secondary amine of piperazine with a 1,2,5-thiadiazole moiety. This may involve nucleophilic substitution using a thiadiazolyl halide or Suzuki-Miyaura cross-coupling if pre-functionalized intermediates are used.
Key Conditions: - Solvents: DMF or dichloromethane for alkylation; aqueous-DCM mixtures for Cu(I)-catalyzed click reactions (if applicable) .
- Catalysts: CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloaddition (if introducing heterocycles via triazole linkages) .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for high-purity isolation .
Basic: How can structural characterization of this compound be validated using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns on the piperazine ring and aromatic regions. For example:
- Piperazine protons resonate at δ 2.4–3.8 ppm (split into multiplets due to coupling).
- Thiadiazole protons (if present) appear as singlets near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and sulfur content.
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹ for secondary amines) and C-F stretches (1000–1300 cm⁻¹) .
Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
Methodological Answer:
Piperazine-thiadiazole hybrids are explored for:
- Neurological Targets: Dopamine/serotonin receptor modulation due to piperazine’s affinity for GPCRs. The 3,4-difluorophenyl group may enhance blood-brain barrier penetration .
- Enzyme Inhibition: Thiadiazole moieties can act as bioisosteres for carboxylic acids, potentially inhibiting kinases or proteases. Molecular docking studies (e.g., using AutoDock Vina) can predict binding poses to enzymes like tyrosine kinases .
Data Support: Analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) show IC₅₀ values <10 μM in kinase assays, suggesting structure-activity relationships (SAR) dependent on fluorophenyl substitution .
Advanced: How do conflicting reports on the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
Contradictions arise from:
- pH Sensitivity: Piperazine derivatives may degrade in acidic environments (e.g., gastric fluid). Stability assays (HPLC monitoring over 24h in pH 1–7.4 buffers) are critical for pharmacokinetic studies .
- Oxidative Stress: Thiadiazole rings are prone to oxidation. Include antioxidants (e.g., ascorbic acid) in cell culture media to mitigate false-positive cytotoxicity results .
Mitigation Strategy: Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products and refine storage protocols (e.g., inert atmosphere, −20°C) .
Advanced: What strategies optimize the compound’s selectivity for target receptors vs. off-target effects?
Methodological Answer:
- SAR Studies: Modify substituents on the thiadiazole or difluorophenyl groups. For example:
- Replace 3,4-difluorophenyl with 2,4-difluorophenyl to reduce hERG channel binding (linked to cardiotoxicity) .
- Introduce methyl groups to the piperazine ring to enhance steric hindrance against off-target enzymes .
- Computational Screening: Use molecular dynamics simulations (e.g., GROMACS) to predict interactions with non-target proteins like cytochrome P450 isoforms .
Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
Methodological Answer:
Discrepancies often stem from:
- Metabolic Instability: Phase I metabolism (e.g., CYP3A4-mediated oxidation) may reduce bioavailability. Use liver microsome assays to identify major metabolites and refine dosing regimens .
- Tissue Penetration Limits: The compound’s logP (~2.5–3.5) may limit CNS access. Modify logP via pro-drug strategies (e.g., esterification of piperazine) to improve brain-plasma ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
